

A Technical Guide to the Preclinical Evaluation of Ivosidenib in Solid Tumors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a distinct molecular subtype in a range of solid tumors, including glioma, cholangiocarcinoma, and chondrosarcoma. These somatic point mutations, most commonly at the R132 residue, confer a neomorphic (new) function to the enzyme, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG disrupt normal cellular metabolism and epigenetic regulation, driving tumorigenesis.[1][2]

Ivosidenib (formerly AG-120) is a first-in-class, potent, and selective oral inhibitor of the mutant IDH1 (mIDH1) enzyme.[1][3] While the initial query specified "(R,S)-Ivosidenib," the developed and clinically approved compound is the single (S)-enantiomer, which demonstrates the targeted inhibitory activity. This guide provides an in-depth summary of the pivotal preclinical data that characterized the mechanism, potency, and in vivo activity of Ivosidenib, establishing the scientific foundation for its clinical development in mIDH1 solid tumors.[1]

Mechanism of Action

In normal physiology, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG).[4] However, cancer-associated mutations in IDH1 enable the enzyme to convert α -KG into 2-HG.[4] This accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, such as TET DNA hydroxylases and histone lysine demethylases, leading to

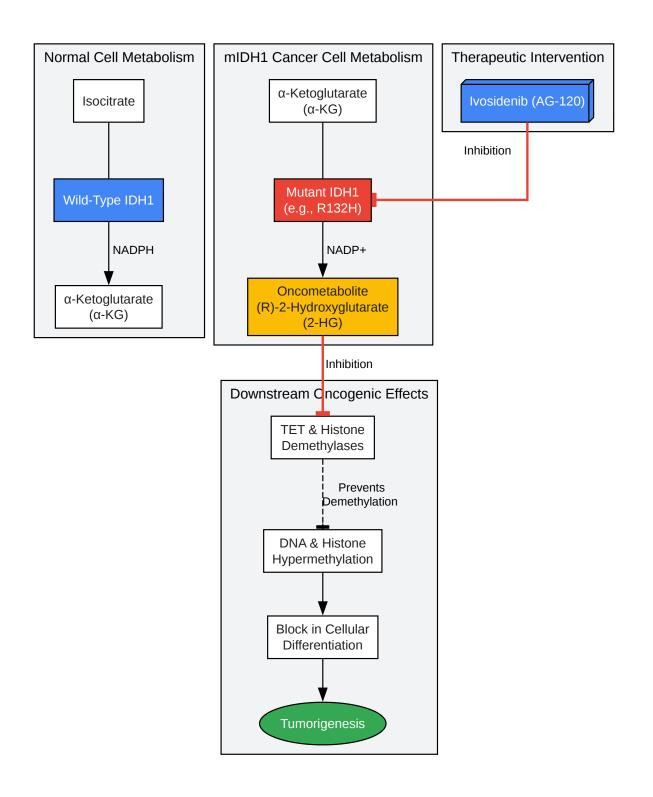


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widespread DNA and histone hypermethylation.[2] These epigenetic alterations result in a block of cellular differentiation, promoting oncogenesis.[1][2] Ivosidenib is specifically designed to bind to and inhibit the mutant form of the IDH1 enzyme, thereby blocking the production of 2-HG and restoring normal cellular processes.[1]





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Caption: The Mutant IDH1 Signaling Pathway and Ivosidenib's Mechanism of Action.



In Vitro Preclinical Evaluation

The initial characterization of Ivosidenib involved assessing its potency against various mIDH1 enzymes and its effect on 2-HG production in cancer cell lines.

Quantitative Data: Enzymatic and Cellular Potency

Ivosidenib demonstrated potent and selective inhibition of various IDH1-R132 mutants at low nanomolar concentrations. The cellular activity was confirmed in the HT1080 fibrosarcoma cell line, which endogenously expresses the IDH1-R132C mutation.

Parameter	Target/Cell Line	Result (IC50)
Enzymatic Inhibition	IDH1-R132H	12 nM[3]
IDH1-R132C	13 nM[3]	
IDH1-R132G	8 nM[3]	_
IDH1-R132L	13 nM[3]	_
IDH1-R132S	12 nM[3]	_
Cellular 2-HG Inhibition	HT1080 (IDH1-R132C)	7.5 nM[5]

Experimental Protocols

Enzymatic Inhibition Assay:

- Enzyme: Recombinant human mIDH1 (e.g., R132H, R132C) homodimer proteins were used.
- Substrate: α-ketoglutarate was used as the substrate for the reverse (reductive) reaction characteristic of the mutant enzyme.
- Cofactor: NADPH was used as a cofactor.
- Procedure: The rate of NADPH consumption was monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm. Assays were performed with a range of Ivosidenib concentrations to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.



Cellular 2-HG Inhibition Assay:

- Cell Line: The human fibrosarcoma cell line HT1080, which harbors an endogenous heterozygous IDH1 R132C mutation, was utilized.[5]
- Treatment: Cells were cultured and treated with various concentrations of Ivosidenib for a specified period (e.g., 48 hours).[3]
- Endpoint: Following treatment, cells were harvested, and intracellular metabolites were extracted. The levels of 2-HG were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Analysis: The IC₅₀ value was calculated by determining the drug concentration that caused a 50% reduction in intracellular 2-HG levels compared to vehicle-treated control cells.[5]

In Vivo Preclinical Evaluation

The efficacy of Ivosidenib in a living system was primarily evaluated using a xenograft model of human solid tumors to assess its pharmacodynamic effect on tumor 2-HG levels and its pharmacokinetic profile.

Quantitative Data: Pharmacokinetics & In Vivo Pharmacodynamics

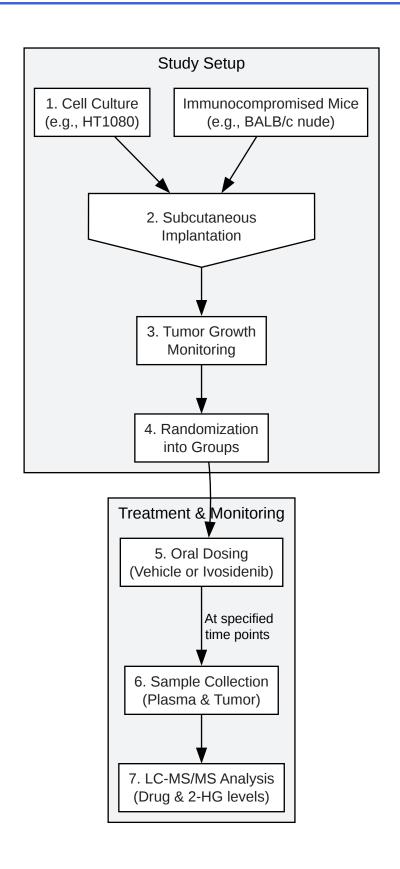
In vivo studies in a mouse xenograft model demonstrated that orally administered Ivosidenib achieved sufficient plasma concentrations to potently inhibit 2-HG production within the tumor tissue.[1] Preclinical pharmacokinetic studies in several animal species showed favorable properties, including good absorption and a moderate to long half-life.[6]



Study Type	Animal Model	Dose (Oral Gavage)	Key Finding
Pharmacodynamics	HT1080 Xenograft (BALB/c nude mice)	50 mg/kg (single dose)	92.0% max tumor 2- HG inhibition at ~12h[1][3][7]
HT1080 Xenograft (BALB/c nude mice)	150 mg/kg (single dose)	95.2% max tumor 2- HG inhibition at ~12h[1][3][7]	
Pharmacokinetics	Rat (Sprague-Dawley)	Single Dose	T½ = 5.3 - 18.5 hours[6]
Dog (Beagle)	Single Dose	$T\frac{1}{2} = 5.3 - 18.5$ hours[6]	
Monkey (Cynomolgus)	Single Dose	T½ = 5.3 - 18.5 hours[6]	-

Experimental Protocols





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Caption: A typical experimental workflow for in vivo preclinical xenograft studies.



HT1080 Xenograft Model Protocol:

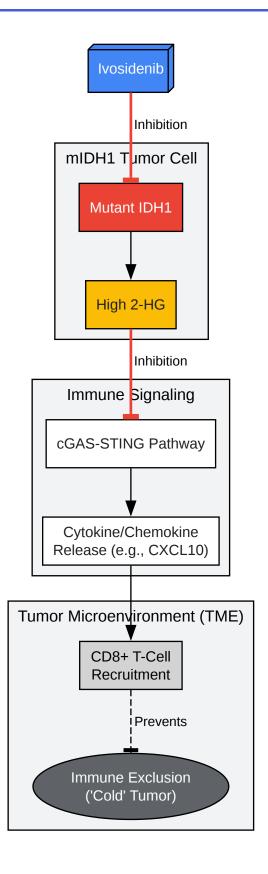
- Animal Strain: Female immunodeficient mice (e.g., BALB/c nude) were used to prevent rejection of the human tumor cells.[1]
- Cell Inoculation: HT1080 fibrosarcoma cells were cultured and then subcutaneously inoculated into the flank of each mouse.[1]
- Tumor Establishment: Tumors were allowed to grow to a specified size, and mice were then randomized into treatment and control groups.
- Drug Administration: Ivosidenib was formulated for oral administration and delivered by gavage as a single dose (e.g., 50 or 150 mg/kg) or in a chronic dosing schedule for tumor growth inhibition studies.[1][7] The control group received the vehicle solution.[1]
- Pharmacodynamic Assessment: At various time points post-dose, cohorts of mice were euthanized. Tumors and plasma were collected.[1][7] The concentration of 2-HG in the tumor and the concentration of Ivosidenib in both plasma and tumor were quantified by LC-MS/MS to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1][6]

Preclinical Rationale for Immuno-Oncology Combinations

Beyond its direct effects on cell differentiation, preclinical evidence suggests that mIDH1 activity reshapes the tumor microenvironment (TME) to promote immune evasion. The accumulation of 2-HG has been shown to suppress T-cell activity and recruitment. Specifically, 2-HG can lead to the silencing of pathways like cGAS-STING-IRF3, which are critical for innate immune sensing and the subsequent release of cytokines/chemokines needed to attract CD8+ T-cells.

Preclinical models have demonstrated that inhibition of mIDH1 can reverse this immunosuppressive state, restore anti-tumor immunity, and reduce tumor growth. This provided a strong rationale for investigating Ivosidenib in combination with immune checkpoint inhibitors in clinical trials.





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Caption: Mechanism of mIDH1-mediated immune suppression and its reversal by Ivosidenib.



Conclusion

The comprehensive preclinical evaluation of Ivosidenib provided compelling evidence of its intended mechanism of action and on-target activity. In vitro studies established its high potency and selectivity for IDH1-R132 mutants.[3] Subsequent in vivo xenograft models demonstrated that oral administration of Ivosidenib leads to robust and dose-dependent suppression of the oncometabolite 2-HG in solid tumors.[1] Favorable pharmacokinetic properties were also established across multiple species.[6] Together, these foundational preclinical data provided a clear and strong rationale for the successful clinical development of Ivosidenib as a targeted therapy for patients with mIDH1-positive solid tumors.[1]

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